Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxy group at the 3rd position, and an ethyl ester at the 2nd position of the indole ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroindole.
Hydroxylation: The 6-chloroindole undergoes hydroxylation at the 3rd position using a suitable oxidizing agent.
Esterification: The resulting 6-chloro-3-hydroxyindole is then esterified with ethyl chloroformate to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 6-chloro-3-oxo-1H-indole-2-carboxylate.
Reduction: Formation of ethyl 3-hydroxy-1H-indole-2-carboxylate.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 3-hydroxy-1H-indole-2-carboxylate: Lacks the chloro group, resulting in different reactivity and biological activity.
6-Chloro-1H-indole-2-carboxylate: Lacks the hydroxy group, affecting its chemical properties and applications.
3-Hydroxy-1H-indole-2-carboxylate: Lacks both the chloro and ethyl ester groups, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-10(14)7-4-3-6(12)5-8(7)13-9/h3-5,13-14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSIBDXQAOHFCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716120 |
Source
|
Record name | Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153501-26-9 |
Source
|
Record name | Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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